molecular formula C15H17NO2S B2533005 Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 350990-11-3

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No.: B2533005
CAS No.: 350990-11-3
M. Wt: 275.37
InChI Key: QFCWGVYJQBMRMX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate: is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a propyl-substituted phenyl ring, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The amino group and the thiophene ring are likely involved in binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl-substituted phenyl ring enhances its hydrophobicity and may influence its interaction with biological targets .

Properties

IUPAC Name

methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-4-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-2/h5-9H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCWGVYJQBMRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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